For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Dom34 Protein: Function and Mechanism of Action
Introduction
Dom34 (also known as Pelota in higher eukaryotes) is a highly conserved protein that plays a pivotal role in eukaryotic mRNA surveillance and ribosome rescue systems.[1] It is essential for maintaining the fidelity of translation by targeting aberrant mRNAs and recycling stalled ribosomes, thereby ensuring cellular homeostasis. Dom34 functions in concert with the GTPase Hbs1, forming a complex that is structurally and functionally analogous to the eRF1-eRF3 translation termination complex.[2][3][4] This guide provides a comprehensive overview of the Dom34 protein, detailing its structure, its molecular mechanism in No-Go Decay (NGD) and Non-Stop Decay (NSD), key quantitative data, and the experimental protocols used to elucidate its function.
Dom34 Protein Structure and Homology
The crystal structure of Saccharomyces cerevisiae Dom34 reveals a protein organized into three distinct domains.[2] Its overall architecture mimics the shape of a tRNA, allowing it to access the ribosomal A site.
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N-Terminal Domain (NTD): Unlike the translation termination factor eRF1, which has a domain for stop codon recognition, the NTD of Dom34 adopts an Sm-like fold.[1][2] This domain is implicated in RNA binding and is crucial for sensing the absence of mRNA in the ribosomal A-site.[2][5]
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Central Domain: This domain is structurally homologous to the corresponding domain in eRF1.[2][6] However, it lacks the critical GGQ motif that is essential in eRF1 for catalyzing peptidyl-tRNA hydrolysis.[1] This absence underscores Dom34's primary role in ribosome splitting rather than peptide release.
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C-Terminal Domain (CTD): The CTD is also structurally similar to that of eRF1 and is responsible for interacting with its partner protein, Hbs1.[2][6] This interaction is critical for the formation of the functional Dom34-Hbs1 complex.
The structural similarity between the Dom34-Hbs1 complex and the eRF1-eRF3 complex suggests that eukaryotic cells have evolved two related molecular machines to interact with ribosomes that are paused at either a stop codon or stalled for other reasons.[2]
Mechanism of Action in mRNA Quality Control
Dom34 is a key factor in two major mRNA surveillance pathways: No-Go Decay and Non-Stop Decay. Its overarching function is to recognize and resolve stalled ribosomes, leading to mRNA degradation and ribosome recycling.[7][8]
No-Go Decay (NGD)
NGD is a surveillance pathway that targets mRNAs on which ribosomes have stalled mid-translation.[2] Stalling can be caused by factors such as stable secondary structures in the mRNA, rare codons, or chemical damage.[4][9] The Dom34-Hbs1 complex is the central effector of NGD.[3]
The mechanism proceeds as follows:
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Stall Recognition: A ribosome stalls on an mRNA, leaving the A site empty or improperly occupied.
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Dom34-Hbs1 Recruitment: The Dom34-Hbs1 complex, in its GTP-bound state, is recruited to the stalled ribosome.[3] Cryo-EM studies show that the complex binds in the ribosomal A site.[3][4]
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Ribosome Splitting: Upon binding, the complex, often in conjunction with the ATPase Rli1 (also known as ABCE1), promotes the dissociation of the 80S ribosome into its 40S and 60S subunits.[9][10][11] This action also facilitates the drop-off of the associated peptidyl-tRNA.[9]
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mRNA Cleavage and Degradation: The stalled mRNA is subsequently cleaved endonucleolytically near the stall site.[2][6] While Dom34 was initially proposed to be the endonuclease, subsequent studies suggest it is not directly responsible for cleavage in vivo; rather, it commits the mRNA to degradation by recruiting or activating a nuclease.[1][6][12] The resulting mRNA fragments are then degraded by cellular exonucleases.
Non-Stop Decay (NSD)
NSD targets mRNAs that lack a proper stop codon. In these cases, the ribosome translates through the 3' UTR and often stalls upon reaching the poly(A) tail.[13]
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In Yeast: The NSD pathway primarily relies on the protein Ski7, which is related to Hbs1/eRF3.[9]
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In Mammalian Cells: Mammalian cells lack a Ski7 homolog. Instead, the Dom34-Hbs1 complex executes this function.[13][14][15] The complex recognizes the ribosome stalled at the 3' end of the non-stop mRNA, recruits the exosome-Ski complex, and facilitates the 3'-to-5' degradation of the aberrant transcript while recycling the ribosome.[13][14]
Quantitative Functional Data
Quantitative analysis of Dom34 function has been essential for understanding its molecular activity. The following tables summarize key data from structural and biochemical studies.
| Structural Data | Value | Organism | Reference |
| Crystal Structure Resolution | 2.5 Å | Saccharomyces cerevisiae | [2] |
| Cryo-EM Resolution (Ribosome-bound) | Subnanometer | Saccharomyces cerevisiae | [3] |
| Biochemical Activity | Observation | System | Reference |
| GTP Hydrolysis | Robust activity observed only when Dom34, Hbs1, and both 40S and 60S ribosomal subunits are present. | In vitro reconstituted yeast translation | [9] |
| Ribosome Binding Nucleotide Dependence | Binding to stalled ribosomes is stabilized by GTP and non-hydrolyzable GTP analogs (GDPNP). | In vitro cryo-EM analysis | [4] |
| Ribosome Dissociation | Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop-off. | In vitro reconstituted yeast translation | [9] |
| Rli1/ABCE1 ATPase Involvement | The ATPase Rli1/ABCE1 works with Dom34-Hbs1 to split ribosomes stuck on mRNA. | In vitro and in vivo (yeast) | [10][11] |
| Effect of N-Terminal Loop Mutations on NGD | Mutations in specific loops (Loop A, Loop B) of the N-terminal domain reduce endonucleolytic cleavage efficiency. | In vivo yeast NGD reporter assay | [1][6] |
| Effect of Proposed Nuclease Site Mutations on NGD | Mutations designed to inactivate the proposed endonuclease active site (e.g., EED triple mutant) do not affect NGD in vivo. | In vivo yeast NGD reporter assay | [6][16] |
Key Experimental Methodologies
The function of Dom34 has been investigated using a combination of genetic, biochemical, and structural biology techniques.
In Vivo No-Go Decay (NGD) Reporter Assay
This method is used to monitor the endonucleolytic cleavage of an mRNA substrate known to induce ribosome stalling.
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Plasmid Construction: A reporter gene (e.g., PGK1) is engineered to contain a strong translation-stalling element, such as a stable stem-loop (SL) or a stretch of rare codons, within its open reading frame (ORF). This construct is placed under the control of a suitable promoter on a yeast expression vector.
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Yeast Transformation: The reporter plasmid is transformed into various S. cerevisiae strains, including wild-type, dom34Δ, hbs1Δ, and strains expressing mutant versions of Dom34.
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RNA Extraction: Yeast cultures are grown to mid-log phase, and total RNA is extracted using methods such as hot acid phenol-chloroform extraction.
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Northern Blot Analysis:
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Total RNA is separated by denaturing agarose gel electrophoresis and transferred to a nylon membrane.
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The membrane is hybridized with a radiolabeled DNA or RNA probe specific to a region of the reporter mRNA (typically downstream of the stall site).
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The membrane is washed and exposed to a phosphor screen.
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-
Data Analysis: The accumulation of a 5' mRNA fragment indicates successful NGD-mediated cleavage. The intensity of the fragment band relative to the full-length mRNA band is quantified to determine NGD efficiency. A reduction or absence of the fragment in mutant strains indicates a defect in NGD.[6]
In Vitro Ribosome Dissociation Assay
This assay reconstitutes the ribosome recycling activity of the Dom34-Hbs1 complex using purified components.
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Component Preparation:
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Purification of recombinant Dom34 and Hbs1 proteins from E. coli.
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Preparation of 80S ribosomes from yeast lysates, often stalled on a specific mRNA template (e.g., one ending at a sense codon) to form a ribosome-nascent chain complex (RNC). The peptidyl-tRNA can be labeled with a radioactive amino acid (e.g., ³⁵S-methionine).
-
-
Reaction Assembly: Stalled 80S RNCs are incubated with purified Dom34, Hbs1, and nucleotides (GTP) in a suitable reaction buffer at a physiological temperature (e.g., 26-30°C).
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Analysis by Sucrose Density Gradient Centrifugation:
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The reaction mixture is loaded onto a linear sucrose gradient (e.g., 10-30%).
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The gradient is centrifuged at high speed to separate different ribosomal species (80S monosomes, 60S subunits, 40S subunits).
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The gradient is fractionated, and the radioactivity (or absorbance at 260 nm) in each fraction is measured.
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-
Interpretation: A decrease in the 80S peak and a corresponding increase in the 40S and 60S peaks in the presence of Dom34-Hbs1 indicate successful ribosome subunit dissociation.[9]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Bound Complexes
This structural technique provides high-resolution snapshots of the Dom34-Hbs1 complex as it engages a stalled ribosome.
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Complex Formation: Stalled ribosome-mRNA complexes are prepared in vitro. Purified Dom34-Hbs1 complex and a non-hydrolyzable GTP analog (like GDPNP) are added to the stalled ribosomes to form a stable interaction intermediate.[4]
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Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
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Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome complexes are collected.
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Image Processing and 3D Reconstruction:
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Individual particle images are computationally selected from the micrographs.
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The particles are aligned and classified to sort for homogenous populations.
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A high-resolution 3D map of the Dom34-Hbs1-ribosome complex is reconstructed from the 2D images.
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Model Docking and Analysis: The crystal structures of the ribosome, Dom34, and a homology model of Hbs1 are docked into the cryo-EM density map to reveal the molecular interactions between the components at near-atomic detail.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the role of Dom34.
Caption: The No-Go Decay (NGD) pathway for resolving stalled ribosomes.
Caption: The Dom34-mediated Non-Stop Decay (NSD) pathway in mammals.
Caption: Experimental workflow for an in vivo No-Go Decay (NGD) assay.
Conclusion and Future Directions
Dom34 is a critical component of the cell's translational quality control machinery. Through its partnership with Hbs1, it recognizes and resolves stalled ribosomes, thereby preventing the accumulation of aberrant proteins and freeing up ribosomes for productive translation. Its roles in No-Go Decay and mammalian Non-Stop Decay highlight its conserved importance across eukaryotes.
While significant progress has been made, several questions remain. The precise identity of the NGD endonuclease and the full range of cellular stresses that trigger Dom34-dependent ribosome rescue are still under active investigation. Furthermore, as defects in ribosome function and protein quality control are linked to numerous human diseases, including neurodegeneration and cancer, a deeper understanding of the Dom34-mediated rescue pathways may unveil novel therapeutic targets. Future research focusing on the regulation of Dom34 activity and its interplay with other cellular stress response pathways will be crucial for fully elucidating its role in maintaining cellular health.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of yeast Dom34: a protein related to translation termination factor Erf1 and involved in No-Go decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the no-go mRNA decay complex Dom34-Hbs1 bound to a stalled 80S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Dom34 and Its Function in No-Go Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dom34:hbs1 plays a general role in quality-control systems by dissociation of a stalled ribosome at the 3' end of aberrant mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dom34:Hbs1 promotes subunit dissociation and peptidyl-tRNA drop off to initiate no-go decay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. pnas.org [pnas.org]
- 12. [PDF] Analysis of Dom34 and its function in no-go decay. | Semantic Scholar [semanticscholar.org]
- 13. Non-stop decay - Wikipedia [en.wikipedia.org]
- 14. The Hbs1-Dom34 Protein Complex Functions in Non-stop mRNA Decay in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hbs1-Dom34 protein complex functions in non-stop mRNA decay in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
